3,5-Dichloro-1,2,4-oxadiazole
Overview
Description
3,5-Dichloro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The 1,2,4-oxadiazole isomer is one of the four possible isomers of oxadiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-1,2,4-oxadiazole can be synthesized through several methods. One common method involves the cyclization of O-acylamidoximes. This process typically uses N,N’-dimethylacetamide as a solvent, which allows for the sequential steps to be carried out in a single reactor, thus reducing the overall synthesis time . Another method involves the condensation of nitriles, hydroxylamine, and aldehydes under microwave irradiation and solvent-free conditions, yielding high product efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the uronium activation method, which involves the reaction of carboxylic acids with amidoximes . This method is favored for its high yield and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effect of the chlorine atoms, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Substitution: The nitrogen atoms in the ring can participate in electrophilic substitution reactions, although these are less common due to the electron-deficient nature of the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted oxadiazoles where the chlorine atoms are replaced by nucleophiles.
Electrophilic Substitution: Products include halogenated or nitrated oxadiazoles.
Scientific Research Applications
3,5-Dichloro-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.
Agricultural Applications: It acts on specific enzymes and pathways in pests and pathogens, leading to their inhibition and death.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Less stable and primarily exists in tautomeric forms.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and used in explosives.
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its diverse biological activities.
Uniqueness of 3,5-Dichloro-1,2,4-oxadiazole:
- The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and makes it a versatile intermediate in organic synthesis.
- Its stability and reactivity make it suitable for a wide range of applications, from pharmaceuticals to high-energy materials .
Properties
IUPAC Name |
3,5-dichloro-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQMSOHGNAUBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512110 | |
Record name | 3,5-Dichloro-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37579-29-6 | |
Record name | 3,5-Dichloro-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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